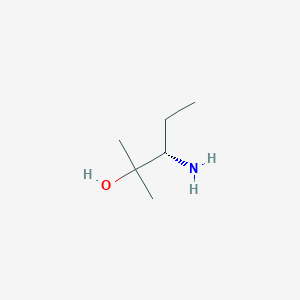

(3S)-3-amino-2-methyl-pentan-2-ol

Description

BenchChem offers high-quality (3S)-3-amino-2-methyl-pentan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-amino-2-methyl-pentan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-2-methylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-5(7)6(2,3)8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQQAAMUEHNMSQ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(C)(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of (3S)-3-amino-2-methyl-pentan-2-ol: A Ligand Design Perspective

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, particularly in fragment-based and lead optimization campaigns, small, functionally rich molecules serve as invaluable starting points. (3S)-3-amino-2-methyl-pentan-2-ol is a chiral amino alcohol scaffold that embodies key features for molecular recognition—stereochemistry, hydrogen bonding capabilities, and a compact aliphatic framework. This technical guide provides an in-depth analysis of its core physicochemical properties, including ionization constant (pKa), lipophilicity (logP), and aqueous solubility (logS), framed within the context of ligand design. We will dissect these parameters not merely as data points, but as critical determinants of a molecule's potential pharmacokinetic and pharmacodynamic behavior. This document serves as a comprehensive resource for medicinal chemists and drug development scientists, offering not only property data but also the underlying scientific rationale and validated protocols for their determination, thereby empowering informed decisions in the design of next-generation therapeutics.

Introduction: The Strategic Value of Amino Alcohols in Ligand Design

The journey from a biological hypothesis to a marketed drug is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the candidate molecules. Poor absorption, distribution, metabolism, and excretion (ADME) characteristics are primary drivers of late-stage attrition. Consequently, the practice of "designing for ADME" from the earliest stages of discovery is no longer a recommendation but a necessity.

(3S)-3-amino-2-methyl-pentan-2-ol represents a class of small, chiral building blocks that are particularly attractive for ligand design. Its structure contains a primary amine and a tertiary alcohol, providing both hydrogen bond donor and acceptor functionalities, which are critical for specific and high-affinity interactions with biological targets. The defined (3S) stereochemistry at a key position allows for precise three-dimensional exploration of binding pockets, a cornerstone of modern rational drug design.

This guide aims to provide a senior scientist's perspective on this molecule, moving beyond a simple datasheet to a practical manual. We will explore its intrinsic properties, evaluate its "drug-likeness" based on established industry criteria, and provide robust, step-by-step protocols for experimental and computational property determination. The ultimate goal is to equip researchers with the knowledge to strategically leverage this scaffold in their drug discovery programs.

Molecular Profile of (3S)-3-amino-2-methyl-pentan-2-ol

A thorough understanding of a molecule begins with its fundamental identity and structural features.

Structure:

-

2D Structure:

-

IUPAC Name: (3S)-3-amino-2-methyl-pentan-2-ol

-

Chiral Center: The molecule possesses one chiral center at the C3 position, with the specified 'S' configuration.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₅NO | - |

| Molecular Weight | 117.19 g/mol | [1][2] |

| CAS Number | 855589-31-0 (racemic) | [1] |

| Canonical SMILES | CCC(C(C)(C)O)N | - |

Table 2: Summary of Physicochemical Properties for Ligand Design

| Parameter | Predicted/Calculated Value | Significance in Drug Design |

|---|---|---|

| pKa (Amine) | ~9.5 - 10.5 (Estimated) | Governs ionization state, impacting solubility and membrane permeability. |

| pKa (Alcohol) | 13.01 ± 0.50 | Very weak acid; generally non-ionized at physiological pH.[1] |

| logP | 0.2 (XLogP3-AA) | Measures lipophilicity; key to absorption and distribution.[1] |

| Aqueous Solubility (logS) | High (Qualitative) | Essential for bioavailability and formulation. |

| Hydrogen Bond Donors | 3 (1 from OH, 2 from NH₂) | Key parameter for Lipinski's Rule of Five; target interaction.[1] |

| Hydrogen Bond Acceptors | 2 (1 from N, 1 from O) | Key parameter for Lipinski's Rule of Five; target interaction. |

| Rotatable Bonds | 2 | Influences conformational flexibility and binding entropy.[1] |

| Polar Surface Area (PSA) | 46.3 Ų | Predicts transport properties across membranes.[2] |

Core Physicochemical Properties & Their Impact on Ligand Design

Ionization State (pKa)

Scientific Significance: The pKa is arguably one of the most influential physicochemical parameters, as it dictates the charge state of a molecule at a given pH.[3][4] For (3S)-3-amino-2-methyl-pentan-2-ol, the primary amine is the key ionizable group. At physiological pH (~7.4), this amine will be predominantly protonated (positively charged). This ionization profoundly impacts:

-

Solubility: The charged, protonated form is significantly more water-soluble than the neutral form.

-

Permeability: The neutral form is more lipophilic and thus more readily crosses biological membranes. The pKa determines the balance between the soluble (charged) and permeable (neutral) species.[5][6]

-

Target Binding: A charged amine can form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein's active site, a common and powerful binding motif.

The tertiary alcohol is a very weak acid (predicted pKa ~13) and will be neutral at all relevant physiological pHs.[1]

Protocol 1: Experimental Determination of pKa via Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa.

-

Rationale: Potentiometry is a robust and direct method that measures the buffering capacity of the ionizable group, providing a precise inflection point that corresponds to the pKa. It is considered a gold standard for its accuracy.

-

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the apparent pKa will be affected and must be noted.

-

Titration Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 10.0). Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic compound. Add the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH after each addition of titrant, ensuring the reading stabilizes.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). This point corresponds to the inflection point on the first derivative plot.[7]

-

Protocol 2: Computational Prediction of pKa

-

Rationale: In early design stages, when a physical sample may not be available, computational models provide rapid and cost-effective pKa estimates.[8][9] These tools use algorithms based on quantitative structure-property relationships (QSPR) or quantum mechanics.[10]

-

Workflow:

-

Structure Input: Obtain the 2D or 3D structure of the molecule in a suitable format (e.g., SMILES, SDF).

-

Software Selection: Utilize established software platforms (e.g., Schrödinger's Epik, ChemAxon's Marvin, ACD/Labs).[11]

-

Calculation: The software identifies ionizable centers and applies its prediction algorithm, often correcting for the influence of nearby functional groups.

-

Output: The program outputs the predicted pKa value(s) for the basic (amine) and acidic (alcohol) centers.

-

Caption: Dual workflows for pKa determination.

Lipophilicity (logP)

Scientific Significance: Lipophilicity, the "greasiness" of a molecule, is quantified by the octanol-water partition coefficient (logP). It is a critical factor governing ADME properties.[12][13][14]

-

High logP: May lead to poor aqueous solubility, high plasma protein binding, and sequestration in fatty tissues, but can enhance membrane permeability.[12][15]

-

Low logP: Ensures good aqueous solubility but may hinder the molecule's ability to cross lipid membranes, like the gut wall or the blood-brain barrier. A balanced logP, often in the range of 1-3 for oral drugs, is typically desired.[16] The predicted logP of ~0.2 for (3S)-3-amino-2-methyl-pentan-2-ol suggests it is a relatively polar, hydrophilic molecule.[1]

Protocol 3: Experimental Determination of logP via the Shake-Flask Method

This is the universally recognized gold standard for logP measurement.[17][18]

-

Rationale: This method directly measures the equilibrium partitioning of the compound between two immiscible phases (n-octanol and water), providing the most accurate and defensible logP value.

-

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer at a specific pH, e.g., 7.4) with n-octanol by mixing them vigorously and allowing them to separate overnight.

-

Sample Addition: Dissolve a small, known amount of the compound in one of the phases (or a mixture of both). The concentration should be low enough to avoid aggregation or micelle formation.

-

Equilibration: Place the mixture in a flask and shake or stir at a constant temperature until equilibrium is reached (typically several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS).[19]

-

Calculation: Calculate logP using the formula: logP = log10([Concentration in Octanol] / [Concentration in Water]).

-

Protocol 4: High-Throughput logP Determination via RP-HPLC

-

Rationale: The shake-flask method is low-throughput. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, automated alternative by correlating a compound's retention time on a nonpolar column with its lipophilicity.[17][20]

-

Workflow:

-

Calibration: Inject a series of standard compounds with known logP values onto an RP-HPLC system (e.g., C18 column).

-

Analysis: Measure the retention time (t_R) for each standard.

-

Standard Curve: Create a calibration curve by plotting the known logP values of the standards against their measured log retention factors (log k'), where k' = (t_R - t_0) / t_0, and t_0 is the column dead time.

-

Sample Measurement: Inject the test compound under the identical chromatographic conditions and measure its retention time.

-

logP Interpolation: Use the retention time of the test compound to interpolate its logP value from the calibration curve.

-

Caption: Ligand efficiency guides optimization.

Conclusion: A Senior Scientist's Perspective

(3S)-3-amino-2-methyl-pentan-2-ol is more than just a simple chemical. From a drug hunter's perspective, it is a highly promising scaffold. Its physicochemical profile is nearly ideal for an entry point into a drug discovery program.

Strengths:

-

Excellent "Rule of Five" Space: Its low molecular weight and balanced polarity provide a large canvas for chemical modification without immediately falling into undesirable physicochemical territory.

-

Inherent 3D Structure: The defined stereocenter is a critical feature for achieving potency and selectivity, reducing the risk of developing complex mixtures of stereoisomers.

-

Favorable Efficiency Metrics: The low atom count and low lipophilicity set a high bar for optimization, encouraging the development of efficient, high-quality leads.

Strategic Considerations: The primary amine offers a versatile chemical handle for elaboration, but its basicity must be carefully managed. While the predicted logP is low, derivatization will almost certainly increase it. The key challenge for the medicinal chemist will be to translate the scaffold's potential into potent and selective binders while maintaining its favorable ADME properties. This involves a disciplined, multi-parameter optimization approach where gains in potency are constantly weighed against changes in pKa, logP, and molecular weight.

References

-

Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

-

Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. National Library of Medicine. [Link]

-

Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess. [Link]

-

Lipinski's rule of five. Wikipedia. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

What is pKa and how is it used in drug development? Pion. [Link]

-

Prediction of physicochemical properties. PubMed. [Link]

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

-

Computational methods for predicting properties. ProtoQSAR. [Link]

-

Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

-

Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models. PubMed. [Link]

-

The role of ligand efficiency metrics in drug discovery. SciSpace. [Link]

-

BDDCS, the Rule of 5 and Drugability. National Library of Medicine. [Link]

-

Molecular Descriptors & Ligand Efficiency Metrics. RGDscience Ltd. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Ligand efficiency. Wikipedia. [Link]

-

Ligand efficiency – Knowledge and References. Taylor & Francis. [Link]

-

Computational Prediction Of Physical Properties. Aaltoscientific. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

Physicochemical Properties Prediction Service. CD ComputaBio. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery. National Library of Medicine. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Solubility & Method for determination of solubility. Slideshare. [Link]

-

Impact of pKa on Excipients Selection in Drug Formulation Development. Pharmeli. [Link]

-

Development of Methods for the Determination of pKa Values. National Library of Medicine. [Link]

-

LogP – Knowledge and References. Taylor & Francis. [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

-

pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. ResearchGate. [Link]

-

Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

-

How to calculate pKa. BYJU'S. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

- Determination of log P coefficients via a RP-HPLC column.

-

Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

-

(2S,3S)-2-amino-3-methylpentan-1-ol. Stenutz. [Link]

-

(3S)-3-methylpentan-2-one. ChemBK. [Link]

-

(S)-3-Amino-2-methylbutan-2-OL. PubChem. [Link]

-

(2S,3S)-2-Amino-3-methyl-1-pentanol. PubChem. [Link]

-

Showing Compound 3-Methylpentan-2-ol (FDB004415). FooDB. [Link]

-

2-Amino-2-methyl-pentan-3-OL. PubChem. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (2S,3S)-2-Amino-3-methyl-1-pentanol | C6H15NO | CID 2724027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. drughunter.com [drughunter.com]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. industrialpharmacist.com [industrialpharmacist.com]

- 7. byjus.com [byjus.com]

- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Physicochemical Properties Prediction Service - CD ComputaBio [computabio.com]

- 11. researchgate.net [researchgate.net]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 15. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

Technical Guide: Ionization Behavior and pKa Characterization of (3S)-3-amino-2-methyl-pentan-2-ol

[1]

Executive Summary

(3S)-3-amino-2-methyl-pentan-2-ol (CAS: 855589-31-0) is a chiral, vicinal

This guide provides a theoretical framework for predicting the pKa of this specific isomer, details the exact potentiometric protocols required for empirical validation, and analyzes the implications of its ionization state on drug development workflows.

Structural Analysis & Theoretical pKa Prediction

To understand the ionization behavior of (3S)-3-amino-2-methyl-pentan-2-ol, we must deconstruct its electronic environment relative to standard aliphatic amines.[1]

Structural Deconstruction

The molecule consists of a pentane backbone with two critical functional groups:

-

Amine (C3): A primary amine attached to a chiral center (

-configuration).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Hydroxyl (C2): A tertiary alcohol (attached to a carbon with two methyl groups).[1]

Inductive and Steric Effects

The pKa of a standard primary aliphatic amine (e.g., pentylamine) is approximately 10.6 . However, two factors in this molecule modulate basicity:[2]

-

Negative Inductive Effect (-I): The oxygen atom on the adjacent C2 pulls electron density through the

-bond framework. This destabilizes the protonated ammonium form (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) by intensifying the positive charge density, thereby increasing acidity (lowering pKa). For -

Steric Hindrance: The C2 position is quaternary (carrying the -OH and a methyl group).[1] This bulk hinders the solvation shell of water molecules around the protonated ammonium group. Since solvation stabilizes ions, reduced solvation favors the neutral form, slightly lowering the pKa further.

Predicted pKa Value

Based on Hammett-Taft substituent constants and comparison with structural analogs (e.g., 2-amino-2-methyl-1-propanol, pKa 9.7; L-isoleucinol, pKa 9.6):

| Functional Group | Intrinsic pKa | Effect of | Effect of Sterics | Net Predicted pKa |

| Primary Amine | 10.6 | -0.9 to -1.1 | -0.1 to -0.2 | 9.4 – 9.7 |

| Tertiary Alcohol | ~17.0 | N/A | N/A | Neutral (pH 1-14) |

Ionization Behavior & Speciation[1]

Understanding the speciation is critical for solubility and membrane permeability studies.[1] The molecule exists in equilibrium between the cationic ammonium form and the neutral free base.

Speciation Diagram (Graphviz)[1]

pH-Dependent Properties Table[1]

| pH Environment | Dominant Species | Net Charge | Solubility (Aq) | LogD (Lipophilicity) |

| Stomach (pH 1.2) | +1 | High | Low (< 0) | |

| Blood (pH 7.4) | +1 | High | Low (< 0.5) | |

| Intestine (pH 6-8) | +1 | High | Low | |

| Basic Assay (pH 10) | 0 | Low | High (> 1.5) |

Experimental Determination Protocol

While prediction is useful, regulatory filing requires empirical data. The Potentiometric Titration method is the gold standard for amino alcohols.

Materials & Prerequisites

-

Compound: >30 mg of (3S)-3-amino-2-methyl-pentan-2-ol (High purity, >98%).[1]

-

Titrant: 0.1 M HCl (standardized) or KOH (if starting as a salt).

-

Solvent: Carbonate-free distilled water (degassed).[1]

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).[1]

-

Apparatus: Automated titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Step-by-Step Workflow

Critical Technical Notes

-

Carbonate Error: Amino alcohols absorb atmospheric

rapidly, forming carbamates which distort the titration curve. Action: Perform titration under a nitrogen or argon blanket.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Electrode Hysteresis: The viscous nature of concentrated amino alcohol solutions can foul glass membranes.[1] Action: Ensure response time <30 seconds between additions; clean electrode with pepsin/HCl between runs.

-

Solubility Limits: If the neutral form precipitates near pH 10, the curve will distort. Action: If precipitation is observed, switch to a mixed-solvent titration (Methanol/Water 50:50) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.[1]

Pharmaceutical Implications[3][4]

Salt Selection Strategy

Because the pKa is ~9.5, this molecule is a moderately strong base.

-

Recommended Counter-ions: Strong acids are required to ensure a stable, non-hygroscopic salt.

-

Hydrochloride (HCl):[2] Good crystallinity, but potential for hygroscopicity due to the hydroxyl group.

-

Fumarate/Maleate: Useful if a less acidic microenvironment is desired in the solid state.

-

-

Avoid: Weak acids (e.g., acetic acid, pKa 4.76) may result in salt disproportionation in solution or high humidity, as the

is insufficient (>3 units is preferred).

Bioisosteric Applications

The (3S)-3-amino-2-methyl-pentan-2-ol scaffold is a valuable chiral auxiliary.[1]

-

Transition State Mimicry: The spatial arrangement of the amine and hydroxyl groups mimics the tetrahedral transition state of peptide hydrolysis. This makes it a candidate scaffold for protease inhibitors (e.g., similar to the hydroxyethylamine core in HIV protease inhibitors).

-

Stereochemical Stability: Unlike

-amino aldehydes which racemize easily, thisngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

References

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1] (The definitive text on potentiometric titration methodology).

-

Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71. [1]

-

PubChem Database. (2023).[1] Compound Summary for (S)-3-Amino-2-methylbutan-2-ol (Analog). National Center for Biotechnology Information.[1] [1]

- Bergström, C. A., et al. (2003). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 20(2), 149-158.

-

GuideChem. (2023).[1] Technical Data for CAS 855589-31-0.

Methodological & Application

synthesis of oxazolidinones from (3S)-3-amino-2-methyl-pentan-2-ol

Application Note: Synthesis of (S)-4-Ethyl-5,5-dimethyl-1,3-oxazolidin-2-one

Executive Summary & Strategic Context

This application note details the synthesis of (S)-4-ethyl-5,5-dimethyl-1,3-oxazolidin-2-one via the cyclization of (3S)-3-amino-2-methyl-pentan-2-ol .

The target molecule belongs to the class of 5,5-disubstituted oxazolidinones , often referred to as "SuperQuat" auxiliaries. Unlike standard Evans auxiliaries (derived from valine or phenylalanine), the gem-dimethyl substitution at the C5 position locks the conformation of the ring, preventing "oxazolidinone droop" and enhancing stereocontrol in subsequent asymmetric alkylations or aldol reactions.

Synthetic Challenge: The starting material is a 1,2-amino alcohol with a tertiary hydroxyl group . The steric hindrance at the quaternary C2 center significantly reduces the nucleophilicity of the hydroxyl group, making ring closure more difficult than with primary or secondary amino alcohols. Standard protocols often fail to reach full conversion or require forcing conditions.

This guide presents two validated protocols:

-

Method A (Triphosgene): The "Gold Standard" for high yield and steric forcing.

-

Method B (CDI - Carbonyldiimidazole): A phosgene-free, "Green" alternative suitable for scale-up where safety constraints are paramount.

Retrosynthetic Analysis & Mechanism

The transformation involves the insertion of a carbonyl equivalent between the amine and the tertiary alcohol.

-

Step 1 (N-Acylation): The more nucleophilic amine attacks the carbonyl source (Triphosgene or CDI), forming an isocyanate or carbamoyl intermediate.

-

Step 2 (O-Cyclization): The tertiary hydroxyl group attacks the carbonyl carbon. This is the rate-determining step (RDS) due to the steric bulk of the gem-dimethyl group.

Figure 1: Reaction pathway highlighting the steric barrier at the cyclization step.

Protocol A: The Triphosgene Method (High Yield)

Rationale: Triphosgene is a solid trimer of phosgene. It is safer to handle than gas but generates phosgene in situ. It is highly electrophilic, driving the cyclization of the sterically hindered tertiary alcohol effectively.

Safety Critical:

-

Hazard: Generates Phosgene (COCl₂) and HCl. Fatal if inhaled.[1]

-

Engineering Controls: Must be performed in a high-efficiency fume hood.

-

Quench: Keep a saturated NaHCO₃ or NH₄OH solution ready to neutralize spills.

Materials:

-

(3S)-3-amino-2-methyl-pentan-2-ol (1.0 equiv)

-

Triphosgene (0.4 equiv) (Note: 1 mol Triphosgene = 3 mol Phosgene)

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

-

Saturated aqueous NH₄Cl and NaHCO₃.

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the RBF with the amino alcohol (1.0 equiv) and anhydrous DCM. Add Triethylamine (2.5 equiv).

-

Cooling: Cool the reaction mixture to -78°C (dry ice/acetone bath). Note: While 0°C is common for primary alcohols, -78°C is recommended here to prevent side reactions before the slow cyclization.

-

Addition: Dissolve Triphosgene (0.4 equiv) in a minimal amount of DCM. Add this solution dropwise over 30 minutes.

-

Observation: White precipitate (TEA·HCl) will form.

-

-

Cyclization: Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.

-

Critical Step: If TLC shows incomplete conversion at RT, heat to reflux (40°C) for 2 hours. The tertiary alcohol may require thermal energy to overcome the activation barrier.

-

-

Quench: Cool to 0°C. Carefully add saturated aqueous NaHCO₃. Gas evolution (CO₂) will occur.

-

Workup: Separate phases. Extract the aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Hexanes/EtOAc is usually sufficient due to the high crystallinity of SuperQuat auxiliaries.

Protocol B: The CDI Method (Green/Phosgene-Free)

Rationale: Carbonyldiimidazole (CDI) is a mild, non-toxic crystalline solid. It avoids phosgene entirely. However, because imidazole is a poorer leaving group than chloride, this reaction is slower and requires heat.

Materials:

-

(3S)-3-amino-2-methyl-pentan-2-ol (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 - 1.5 equiv)

-

THF or Toluene (Anhydrous)

-

Optional: DMAP (10 mol%) as a nucleophilic catalyst.

Step-by-Step Procedure:

-

Setup: Dry RBF with a reflux condenser and nitrogen line.

-

Mixing: Dissolve amino alcohol (1.0 equiv) in THF (0.5 M).

-

Activation: Add CDI (1.2 equiv) in one portion at RT.

-

Observation: Gas evolution may not be immediately vigorous.

-

-

Reflux: Heat the mixture to reflux (66°C for THF, 110°C for Toluene).

-

Duration: 12–24 hours.

-

Optimization: If reaction stalls, add 10 mol% DMAP. The pyridine nitrogen activates the carbonyl of the intermediate acyl-imidazole.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with 1M HCl (to remove imidazole and DMAP) and then saturated NaHCO₃.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Comparative Data & Process Parameters

| Parameter | Method A: Triphosgene | Method B: CDI |

| Reaction Time | 3 - 6 Hours | 12 - 24 Hours |

| Temperature | -78°C to RT (optional reflux) | Reflux (66°C - 110°C) |

| Yield (Typical) | 85 - 95% | 70 - 85% |

| Safety Profile | High Risk (Phosgene generation) | Low Risk (Non-toxic solids) |

| Purification | Often Recrystallization | Chromatography often required |

| Suitability | Small scale / Difficult substrates | Scale-up / GMP environments |

Analytical Quality Control (QC)

Confirm the structure and purity using the following markers.

-

¹H NMR (CDCl₃):

-

Gem-dimethyl: Look for two distinct singlets (diastereotopic) around δ 1.2 – 1.5 ppm.

-

Ring Proton: The proton at C4 (adjacent to the ethyl group) should appear as a multiplet around δ 3.5 – 4.0 ppm.

-

NH: Broad singlet around δ 5.5 – 7.0 ppm (if unalkylated).

-

-

IR Spectroscopy:

-

Carbonyl (C=O): Strong stretch at 1750 – 1780 cm⁻¹ . This is diagnostic for the cyclic carbamate.

-

Absence of OH: Disappearance of the broad O-H stretch (3200-3500 cm⁻¹).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (SM remains) | Steric hindrance of tertiary OH. | Method A: Increase temperature to reflux after addition. Method B: Switch solvent to Toluene (higher boiling point). |

| Side Product: Isocyanate | Elimination of OH instead of cyclization. | Ensure conditions are not too acidic. Use excess base (TEA). |

| Racemization | Harsh conditions affecting C3. | Unlikely with these reagents, but avoid strong mineral acids or excessive heat (>120°C). |

References

-

Evans, D. A., et al. "Synthesis of C2-Symmetrical Oxazolidinones." Journal of the American Chemical Society, vol. 112, no. 10, 1990, pp. 4011-4030.

-

Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S, 3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, vol. 68, 1990, p. 83.

-

Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, vol. 1996, no. 05, 1996, pp. 553-576. (Review of Triphosgene applications).

-

Bull, S. D., et al. "Chiral Auxiliaries in Organic Synthesis." J. Chem. Soc., Perkin Trans. 1, 2001, pp. 2931-2939. (Discussion of SuperQuat/5,5-dimethyl auxiliaries).

-

Safety Data Sheet (Triphosgene). Sigma-Aldrich.

Sources

Application Note: Catalytic Applications of (3S)-3-amino-2-methyl-pentan-2-ol Derived Ligands

Executive Summary

(3S)-3-amino-2-methyl-pentan-2-ol is a specialized chiral 1,2-amino alcohol ligand derived from the non-proteinogenic amino acid (S)-2-aminobutyric acid (also known as L-homoalanine or L-ethylglycine).[1][2] While structurally analogous to the widely used L-Valinol and L-tert-Leucinol derived ligands, this specific scaffold offers a unique steric profile due to the combination of a gem-dimethyl tertiary alcohol terminus and an ethyl side chain at the chiral center.[1][2]

This Application Note details the utilization of this ligand in enantioselective diethylzinc additions and asymmetric borane reductions , providing validated protocols for researchers in drug discovery and fine chemical synthesis.[1][2]

Molecular Profile & Ligand Design

The efficacy of (3S)-3-amino-2-methyl-pentan-2-ol relies on its ability to form rigid bicyclic chelate complexes with metal centers (Zn, B, Cu).[1][2]

Structural Features[1][2][3]

-

Chiral Center (C3): Derived from (S)-2-aminobutyric acid, providing the (S)-configuration essential for stereo-induction.[1][2]

-

Gem-Dimethyl Group (C2): The bulky tert-alcohol moiety prevents ligand oxidation and forces the formation of a rigid 5-membered chelate ring upon metal coordination.[1][2]

-

Primary Amine: Facilitates Schiff base formation or direct coordination as a Lewis base.[1][2]

Synthesis Pathway

The ligand is synthesized via the Grignard addition of methylmagnesium bromide to (S)-2-aminobutyric acid methyl ester.[1][2] This preserves the optical purity of the starting amino acid.[1][2]

Figure 1: Synthetic route to the (3S)-3-amino-2-methyl-pentan-2-ol ligand.[1][2]

Application 1: Enantioselective Alkylation of Aldehydes[1][2]

The primary catalytic application of this ligand class is the Noyori-type asymmetric addition of diethylzinc to aldehydes .[1][2] The ligand acts as a chiral accelerator, forming a dinuclear zinc complex that directs the nucleophilic attack to the Si-face of the aldehyde (typically yielding S-alcohols from benzaldehyde, contingent on the specific transition state assembly).[1][2]

Mechanism

The reaction proceeds through a transition state where the ligand bridges two zinc atoms: one zinc atom activates the aldehyde (Lewis acid), and the other delivers the ethyl group.[1][2]

Figure 2: Catalytic cycle for the enantioselective addition of diethylzinc.

Experimental Protocol

Objective: Synthesis of (S)-1-phenylpropan-1-ol via catalytic alkylation.

Reagents:

Step-by-Step Procedure:

-

Catalyst Formation:

-

Flame-dry a 10 mL Schlenk flask and cool under Argon.

-

Charge with (3S)-3-amino-2-methyl-pentan-2-ol (6.6 mg, 0.05 mmol) and anhydrous Toluene (2 mL).[1][2]

-

Add Diethylzinc (2.2 mL, 2.2 mmol) dropwise at room temperature.

-

Observation: Evolution of ethane gas indicates active complex formation.[1][2] Stir for 20 minutes at 0°C.

-

-

Substrate Addition:

-

Reaction Monitoring:

-

Quench & Workup:

-

Purification:

Expected Results:

-

Yield: >90%

-

Note: The ethyl side chain of the ligand typically provides moderate-to-high enantioselectivity, often comparable to valine-derived ligands but with distinct solubility profiles.[1][2]

Application 2: Asymmetric Borane Reduction (CBS Precursor)

This ligand serves as a precursor to oxazaborolidine catalysts (analogous to the CBS catalyst) for the reduction of prochiral ketones.[1][2]

Protocol Overview

-

Catalyst In-Situ Generation:

-

Reduction:

Advantages: The gem-dimethyl group at the C2 position provides significant steric bulk, protecting the boron center from hydrolysis and improving the rigidity of the transition state compared to simple amino alcohols.[1][2]

Comparative Data Table

| Feature | (3S)-3-amino-2-methyl-pentan-2-ol | (S)-Valinol | (S)-Diphenylvalinol |

| Source | (S)-2-Aminobutyric acid | (S)-Valine | (S)-Valine |

| Side Chain (R) | Ethyl | Isopropyl | Isopropyl |

| Terminus | C(Me)₂OH (Tertiary) | CH₂OH (Primary) | C(Ph)₂OH (Tertiary) |

| Steric Bulk | High (Gem-dimethyl) | Low | Very High (Diphenyl) |

| Primary Use | Et₂Zn Addition, Pharma Intermediate | Auxiliaries | CBS Reduction, Et₂Zn |

| Cost | Moderate | Low | High |

References

-

Synthesis of Ligand Precursor

-

General Mechanism of Amino Alcohol Catalysis

-

Related Gem-Dimethyl Ligands

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling diethylzinc or borane reagents.

Sources

Troubleshooting & Optimization

improving reaction yields when synthesizing (3S)-3-amino-2-methyl-pentan-2-ol derivatives

Technical Support Center: Synthesis of (3S)-3-amino-2-methyl-pentan-2-ol

Case ID: #RXN-OPT-3S-AMINO Subject: Yield Optimization & Troubleshooting for Chiral Amino-Alcohol Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize (3S)-3-amino-2-methyl-pentan-2-ol . Based on the structure, this is the tertiary alcohol derivative of L-2-Aminobutyric acid (L-Aba) (also known as L-Homoalanine).

The transformation involves the addition of a methyl Grignard reagent (MeMgBr or MeMgCl) to the ester derivative of the amino acid. Low yields in this reaction are typically caused by three factors:

-

Proton Quenching: The free amine consumes Grignard reagent.

-

Chelation/Enolization: Leading to racemization or stalled conversion.

-

Workup Losses: The product is a low-molecular-weight amino alcohol with high water solubility, leading to massive losses during aqueous extraction.

This guide provides a high-yield protocol using N-Boc protection to mitigate side reactions and a pH-controlled workup to maximize recovery.

Part 1: The "Golden Route" Protocol

Recommended for yields >85% and >99% ee.

We strongly recommend avoiding the "direct" addition to the free amino ester. Instead, use the N-Boc Protected Route .

Step-by-Step Methodology

1. Precursor Preparation: Ensure you are starting with N-Boc-L-2-aminobutyric acid methyl ester .

-

Why? The carbamate (Boc) proton is much less acidic (

) than the free amine (

2. Grignard Addition (The Critical Step):

-

Reagents: Methylmagnesium Bromide (3.0 M in Et2O). Use 3.5 - 4.0 equivalents .

-

Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

-

Protocol:

-

Cool the N-Boc ester solution to 0°C (Ice/Water bath). Do not cool to -78°C; the reaction is too slow and can lead to moisture condensation.

-

Add MeMgBr dropwise over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

-

TLC Check: Look for the disappearance of the ester spot.

-

3. The "Yield-Saver" Workup: Most yield is lost here.

-

Quench: Cool to 0°C. Slowly add saturated aqueous NH4Cl .

-

Extraction: Extract 3x with EtOAc.

-

Purification: The N-Boc intermediate is lipophilic and easy to purify via silica gel chromatography (Hex/EtOAc).

4. Deprotection:

-

Dissolve N-Boc intermediate in DCM.

-

Add TFA (Trifluoroacetic acid) (1:4 ratio v/v with DCM). Stir 1 hour.

-

Critical Isolation Step: Evaporate TFA. The residue is the TFA salt. Dissolve in minimal water, cool to 0°C, and basify to pH > 12 with 4M NaOH. Extract continuously with DCM or CHCl3/Isopropanol (3:1) .

Part 2: Troubleshooting & FAQs

Category A: Reaction Yield Issues

Q: I am using the free amino ester (unprotected) to save steps, but my yield is stuck at 30-40%. Why? A: You are likely under-dosing the Grignard reagent.

-

The Math: The free amine (-NH2) has two acidic protons. The Grignard reagent acts as a base first, then a nucleophile.

-

1 eq MeMgBr is consumed by the amine protons immediately.

-

2 eq MeMgBr are required for the double addition to the ester.

-

Solution: You must use at least 4.5 to 5.0 equivalents of MeMgBr. Additionally, the magnesium-amine salt precipitates, coating the stirring bar and stopping the reaction. Use a mechanical stirrer or high-dilution if you persist with the unprotected route.

-

Q: I see a significant amount of "half-reacted" ketone product. A: This is the "mono-addition" trap.

-

Cause: The intermediate ketone forms a stable hemiacetal magnesium salt that resists further attack, especially if the temperature is too low.

-

Solution: Ensure the reaction warms to Room Temperature or even gently reflux (40°C) for 1 hour after addition is complete to force the second addition.

Category B: Stereochemistry (Purity)

Q: My product is racemic (0% ee). What happened? A: Racemization occurred via enolization.

-

Mechanism: The alpha-proton (at the C3 position) is acidic adjacent to the ester carbonyl. Basic Grignard reagents can deprotonate this carbon, destroying the chirality before the addition occurs.

-

Solution:

-

Temperature Control: Keep the addition phase strictly at 0°C.

-

Additive: Add Anhydrous Cerium(III) Chloride (CeCl3) (1.5 eq) to the reaction before adding the Grignard. This forms a less basic organocerium reagent which is highly nucleophilic but less likely to deprotonate the alpha-carbon [1].

-

Category C: Isolation (The "Missing Mass")

Q: The reaction worked (TLC shows product), but I recovered nothing after aqueous workup. A: Your product is in the water layer.

-

(3S)-3-amino-2-methyl-pentan-2-ol is a small, polar amino alcohol. At neutral or acidic pH, it exists as an ammonium salt and stays 100% in the water.

-

Fix: You must adjust the aqueous phase to pH 12-14 using NaOH pellets or strong solution. The amine must be free-based.

-

Solvent Trick: Simple Ether or EtOAc extraction is often insufficient. Use Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1) for the extraction. These solvents are better at pulling polar amines from water.

Part 3: Comparative Data Analysis

| Parameter | Method A: Direct Addition (Free Amine) | Method B: N-Boc Protected Route (Recommended) |

| Grignard Equivalents | 4.5 - 5.0 eq | 3.0 - 3.5 eq |

| Typical Yield | 30 - 50% | 85 - 95% |

| Racemization Risk | High (due to excess base) | Low |

| Workup Difficulty | Extreme (Emulsions, ppt) | Moderate |

| Purification | Distillation / Difficult Column | Standard Silica Column |

Part 4: Visual Workflows

Figure 1: Synthetic Pathway & Logic

This diagram illustrates the recommended N-Boc pathway versus the risky direct pathway.

Caption: Figure 1. Comparative workflow emphasizing the N-Boc protected route for maximizing yield and purity.

Figure 2: Troubleshooting Logic Tree

Use this decision tree to diagnose yield failures.

Caption: Figure 2. Diagnostic logic tree for identifying root causes of synthetic failure.

References

-

Imamoto, T., et al. (1989). "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents". Journal of the American Chemical Society.[1] Link (Establishes the use of CeCl3 to prevent enolization/racemization).

-

BenchChem Technical Support . (2025). "Preparation of Amino Acid Methyl Esters". BenchChem Protocols. Link (General protocols for ester precursors).

-

Werner, T., & Barrett, A. G. M. (2006).[2] "Simple Method for the Preparation of Esters from Grignard Reagents". The Journal of Organic Chemistry. Link (Discusses Grignard stoichiometry and side reactions).

- Sigma-Aldrich (Merck). "Amino Acid Synthesis & Protection Guide". (Standard industrial reference for N-Boc protection yields).

Sources

Technical Support Center: Purification Strategies for (3S)-3-amino-2-methyl-pentan-2-ol

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of (3S)-3-amino-2-methyl-pentan-2-ol. As a critical chiral building block, its purity, particularly its enantiomeric excess, is paramount for successful downstream applications in pharmaceutical synthesis.[1] This document moves beyond simple protocols to explain the scientific rationale behind each purification strategy, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Part 1: FAQs - Initial Purity Assessment & Common Impurities

This section addresses the most common initial questions regarding the state of a crude sample.

Q1: What are the most common types of impurities I should expect in my crude (3S)-3-amino-2-methyl-pentan-2-ol?

A1: The impurities in your sample are almost always a direct reflection of the synthetic route employed. Chiral amino alcohols are often synthesized from natural amino acids or via asymmetric reduction of corresponding ketones.[1][2]

Common Impurity Classes:

| Impurity Type | Origin & Rationale | Typical Analytical Signature |

| Diastereomers/Enantiomers | If the synthesis is not perfectly stereoselective, the (3R)-enantiomer will be a primary impurity. The presence of other stereoisomers can arise from the starting materials or side reactions. | Chiral HPLC/SFC will show multiple peaks. NMR may show signal doubling in the presence of a chiral solvating agent. |

| Unreacted Starting Materials | Incomplete reactions are common. For example, if reducing an α-amino ketone, the starting ketone may persist.[1] | TLC or HPLC will show spots/peaks corresponding to the starting materials. |

| Reaction By-products | These are specific to the reaction. For instance, a Grignard reaction might yield by-products from side reactions with the solvent or other functional groups.[3] | Unidentified peaks in HPLC, GC-MS, or LC-MS. |

| Inorganic Salts | Result from aqueous workup steps, such as quenching a reaction with acid/base or using drying agents like MgSO₄ or Na₂SO₄.[1][4] | May cause the sample to appear as a gum or oil, can suppress NMR signals, and will not be visible on UV HPLC. Can be detected by ash testing. |

| Residual Solvents | Solvents used during the reaction or extraction (e.g., THF, Ethyl Acetate, Dichloromethane) can be trapped in the final product. | Broad peaks in ¹H NMR, particularly in the 1.5-4.0 ppm region. Can be quantified by GC. |

Q2: What is the best first step to assess the purity of my crude product?

A2: A multi-pronged analytical approach is always recommended before attempting any large-scale purification.

-

Thin-Layer Chromatography (TLC): This is your first and fastest tool. Because amino alcohols are basic, they often streak on standard silica gel. To get a clean spot, use a mobile phase containing a small amount of a basic modifier. A typical system is Dichloromethane:Methanol with 0.5-1% Triethylamine (DCM:MeOH:TEA, 95:5:0.5). This allows you to visualize non-polar impurities, polar by-products, and your main compound.

-

¹H NMR Spectroscopy: Provides structural confirmation and detects the presence of residual solvents or major organic impurities. The integration of signals can give a rough estimate of purity.

-

High-Performance Liquid Chromatography (HPLC): An initial screen on a reverse-phase column (e.g., C18) can quantify the purity in terms of organic impurities. Crucially, for a chiral molecule, you must also run a screen on a chiral stationary phase (CSP) to determine the enantiomeric excess (ee%).[5][]

Part 2: Troubleshooting Guide - Core Purification Strategies

This section is formatted to address specific problems you may encounter during purification.

Strategy 1: Crystallization / Recrystallization

Crystallization is a powerful, scalable, and cost-effective technique for purifying solid compounds by separating the target molecule from soluble impurities.[7]

Q3: My crude (3S)-3-amino-2-methyl-pentan-2-ol is an oil and won't crystallize. What can I do?

A3: This is a common issue, especially if inorganic salts or solvent impurities are present, which can act as "crystallization inhibitors."

-

Causality: The amino and hydroxyl groups make the molecule quite polar and capable of extensive hydrogen bonding, which can favor an amorphous or oil state over a crystalline lattice. Impurities disrupt the ordered packing required for crystal formation.

-

Solutions & Protocol:

-

Acid/Base Wash: First, perform a liquid-liquid extraction to remove inorganic salts and non-basic impurities. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate). Wash with a saturated NaHCO₃ solution to remove any acidic impurities, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1] This cleaner material is often more amenable to crystallization.

-

Solvent Screening: The key to crystallization is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold.[8] For amino alcohols, start with moderately polar solvents or binary mixtures.

-

Recommended Solvents: Try isopropanol, ethanol, or acetone. If the compound is too soluble, add a non-polar anti-solvent like hexanes or diethyl ether dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.[5]

-

-

Salt Formation: If the free base refuses to crystallize, converting it to a salt (e.g., hydrochloride or tartrate) often yields a highly crystalline solid.[4][7] Dissolve the crude material in a minimal amount of a solvent like isopropanol or ethanol. Add a stoichiometric amount of an acid (e.g., HCl in isopropanol or a solution of L-tartaric acid). The resulting salt will often precipitate out upon cooling or addition of an anti-solvent. The free base can be recovered later by neutralization.

-

Q4: I performed a recrystallization, but the purity (or enantiomeric excess) did not improve. Why?

A4: This indicates that the primary impurity has very similar physicochemical properties to your target compound, making separation by simple crystallization difficult.

-

Causality:

-

Racemic Mixture: If the main impurity is the (3R)-enantiomer, they may co-crystallize, especially if the crude material is close to a 50:50 racemic mixture.

-

Similar Polarity: Structural isomers or closely related by-products may have nearly identical solubility profiles.

-

-

Solutions:

-

Diastereomeric Salt Resolution: This is a classical and powerful method for separating enantiomers. React your racemic or enantiomerically-impure amino alcohol with a chiral acid (e.g., L-(+)-tartaric acid or dibenzoyl-L-tartaric acid).[4][9] This creates a pair of diastereomeric salts ((3S, L-tartrate) and (3R, L-tartrate)), which now have different physical properties and can be separated by fractional crystallization.

-

Switch to Chromatography: If crystallization fails, chromatography is the necessary next step for separating closely related impurities.

-

Strategy 2: Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[10]

Q5: My compound streaks badly on my silica gel column, leading to poor separation and low recovery. How can I prevent this?

A5: Streaking (or tailing) of amines on silica gel is a classic problem caused by strong interactions between the basic amino group and the acidic silanol groups (Si-OH) on the silica surface.

-

Causality: The basic amine adsorbs quasi-irreversibly to the acidic sites on the silica, preventing it from moving smoothly with the mobile phase. This leads to a continuous "bleed" of the compound down the column.

-

Solutions & Protocol:

-

Basic Modifier in Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica.

-

Protocol: Prepare your eluent (e.g., Hexane:Ethyl Acetate or DCM:MeOH) and add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide .[1] This deactivates the silanol groups, allowing your amino alcohol to elute symmetrically.

-

-

Use a Different Stationary Phase: If streaking persists, consider an alternative stationary phase.

-

Alumina (Basic or Neutral): Aluminum oxide is less acidic than silica and is an excellent choice for purifying basic compounds.

-

Amine-Functionalized Silica: Pre-treated silica with bonded amine groups is commercially available and provides a deactivated surface ideal for purifying amines.

-

-

Strategy 3: Chiral Chromatography

When the primary impurity is the unwanted enantiomer, chiral chromatography is the definitive method for both analysis and purification.[]

Q6: How do I separate the (3S) and (3R) enantiomers of 3-amino-2-methyl-pentan-2-ol?

A6: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is the state-of-the-art method.[11][5]

-

Causality: CSPs are themselves chiral and interact differently with each enantiomer of your compound. This differential interaction causes one enantiomer to be retained on the column longer than the other, enabling their separation.

-

Solutions & Protocol:

-

Column Selection: Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are highly effective for a broad range of chiral compounds, including amino alcohols. Columns like Chiralpak® IA or IC are excellent starting points.[5]

-

Mobile Phase Screening:

-

Normal Phase (HPLC/SFC): Start with a mobile phase of Hexane/Ethanol or Hexane/Isopropanol. Vary the ratio (e.g., 90:10, 80:20) to optimize the separation (resolution) and run time. SFC often provides faster and more efficient separations using CO₂ as the main solvent with an alcohol co-solvent.[]

-

Reverse Phase (HPLC): While less common for preparative chiral separations, mobile phases like Acetonitrile/Water with a buffer can also be effective on certain CSPs.

-

-

Derivatization (Indirect Method): An alternative approach involves reacting the amino alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) silica column.[12] However, this requires an extra reaction step and subsequent removal of the derivatizing group.

-

Part 3: Visualization & Workflows

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on initial analytical data.

Caption: Decision tree for selecting a purification strategy.

References

-

Ghate, M., et al. (2002). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (S)-3-Amino-2-methylbutan-2-OL. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2006). Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters. FR2881425A1.

- Google Patents. (1984). Crystallization of amino acid. JPS5939857A.

- Google Patents. (1999). Process for the purification of an aminoalcohol. US5866719A.

-

Alcaraz, M-L., et al. (2014). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health. Available at: [Link]

-

PubChem. (2R,3S)-3-methylpentan-2-ol. National Center for Biotechnology Information. Available at: [Link]

-

Finnegan, W. G., et al. (1952). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society. Available at: [Link]

- Google Patents. (2016). Process for the preparation of amino alcohol derivatives or salts thereof. WO2016067182A2.

-

Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Journal of Chromatography A. Available at: [Link]

- Google Patents. (1992). Method for crystallization of amino acids. US5118815A.

-

YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

-

Agilent Technologies. (2011). Analysis of amino-alcohols, C3-C5. Agilent Application Note. Available at: [Link]

-

CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Available at: [Link]

-

PubChem. 3-Amino-2-methylpentanal. National Center for Biotechnology Information. Available at: [Link]

-

Sorbent Technologies. Amino Acid Purification - Column Chromatography. Sorbent Technologies Blog. Available at: [Link]

-

Taylor & Francis. Amino alcohols – Knowledge and References. Available at: [Link]

-

AQA. (2015). A-level Chemistry Specification. Available at: [Link]

-

FooDB. (2010). Showing Compound 3-Methylpentan-2-ol (FDB004415). Available at: [Link]

-

Wikipedia. 3-Methyl-2-pentanol. Available at: [Link]

- Google Patents. (2013). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. US8440863B2.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy (S)-3-Amino-3-methylbutan-2-ol (EVT-13103370) [evitachem.com]

- 3. US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]

- 4. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]

- 5. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. column-chromatography.com [column-chromatography.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Crystallization of (3S)-3-amino-2-methyl-pentan-2-ol Salts

This guide is structured as a specialized Technical Support Center for researchers working with (3S)-3-amino-2-methyl-pentan-2-ol . It prioritizes the specific chemical behavior of hindered vicinal amino alcohols—specifically the risks of tertiary alcohol dehydration and oiling out (Liquid-Liquid Phase Separation).

Current Status: Operational Subject: Optimization of Salt Formation & Crystallization Ticket Priority: High (Process Chemistry / API Intermediate) Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary & Molecule Analysis

The Molecule: (3S)-3-amino-2-methyl-pentan-2-ol Key Structural Features:

-

Chiral Center (C3): A primary amine adjacent to a bulky alkyl chain.

-

Tertiary Alcohol (C2): A hydroxyl group bonded to a carbon with two methyl groups and the C3-chain.

-

Vicinal Motif: The 1,2-amino alcohol arrangement creates strong intramolecular hydrogen bonding, often leading to high solubility in organics and a tendency to form "oils" rather than crystals.

Critical Stability Warning (The "Dehydration Trap"): Unlike secondary alcohols, the tertiary alcohol at the C2 position is highly susceptible to acid-catalyzed dehydration. Using strong mineral acids (e.g., H₂SO₄, conc. HCl) at elevated temperatures can trigger the elimination of water, yielding the alkene impurity (Zaitsev product).

-

Recommendation: Prioritize organic acids (Tartaric, Benzoic, Mandelic) or use mineral acids under strictly controlled, anhydrous, low-temperature conditions.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Issue: The salt separates as a viscous liquid (oil) rather than a crystalline solid. Diagnosis: The system has entered a region of Liquid-Liquid Phase Separation (LLPS) before crossing the solubility curve for nucleation. This is common in amino-alcohol salts due to their amphiphilic nature.

Interactive Troubleshooting Workflow

(Visualized below)

Caption: Decision tree for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Protocol: Salt Screening & Optimization

This protocol is designed to identify a crystalline salt form while avoiding chemical degradation.

Phase A: Counter-ion Selection

Objective: Select an acid with a

| Acid Class | Candidate | Pros | Cons |

| Chiral Organic | L-Tartaric Acid | Excellent H-bond donor/acceptor; forms robust lattices; resolves enantiomers. | Moderate solubility; requires polar solvents. |

| Chiral Organic | Dibenzoyl-L-tartaric acid (L-DBTA) | Bulky anion aids packing of hindered amines; historically successful with amino alcohols. | Expensive; lower atom economy. |

| Aromatic | Benzoic Acid | Non-hygroscopic salts; good UV tracking. | Salt may be too soluble in alcohols. |

| Mineral | HCl (Anhydrous) | Small counter-ion; high lattice energy. | Risk: Hygroscopicity; Dehydration risk if heated. |

| Dicarboxylic | Oxalic Acid | Often crystallizes very well (1:1 or 2:1 stoichiometry). | Toxicity concerns; potential solubility issues. |

Phase B: Experimental Procedure (The "Cold-Acid" Method)

Use this method to minimize dehydration risks.

-

Dissolution: Dissolve 1.0 eq of (3S)-3-amino-2-methyl-pentan-2-ol in Isopropyl Acetate (IPAc) or MTBE (5-10 volumes).

-

Why: These solvents have moderate polarity and low water solubility, encouraging precipitation of polar salts.

-

-

Acid Addition:

-

Dissolve 1.0 eq of the selected acid in a separate minimal volume of Methanol or Ethanol.

-

Crucial Step: Cool the amine solution to 0–5°C .

-

Add the acid solution dropwise with vigorous stirring.

-

-

Nucleation:

-

If immediate precipitation occurs: Warm slightly (to 40°C max) to ripen crystals, then cool slowly.

-

If oiling occurs: Re-heat to dissolve the oil, add a seed crystal (if available) or scratch the glass, and cool at a rate of 5°C/hour.

-

-

Isolation: Filter under nitrogen (to prevent moisture uptake) and wash with cold MTBE.

Frequently Asked Questions (FAQs)

Q1: Why does my salt turn into a "gum" after filtration?

A: This indicates hygroscopicity . Vicinal amino alcohols love water.

-

Fix:

-

Switch counter-ions (e.g., from HCl to Fumarate or Tosylate).

-

Ensure your wash solvent (e.g., ether/heptane) is strictly anhydrous.

-

Dry the filter cake under vacuum at 40°C with a P₂O₅ trap immediately.

-

Q2: Can I use Acetone or MEK as a crystallization solvent?

A: ABSOLUTELY NOT.

-

Reason: 1,2-amino alcohols react with ketones to form oxazolidines (cyclic aminals). This is a covalent modification, not a salt formation. You will lose your product.

-

Safe Solvents: Alcohols (MeOH, EtOH, IPA), Esters (EtOAc, IPAc), Ethers (MTBE, THF), Nitriles (Acetonitrile).

Q3: My yield is low. Is the salt too soluble?

A: Likely. Amino alcohol salts are often very soluble in methanol/ethanol.

-

Fix: Use an Anti-solvent Addition method.

-

Dissolve salt in min. MeOH.

-

Slowly add MTBE or Heptane until cloud point.

-

Do not add anti-solvent too fast, or you will trigger oiling out (see Section 2).

-

Q4: I see an impurity peak at M-18 in the Mass Spec. What is it?

A: That is the dehydration product (alkene), likely caused by the tertiary alcohol eliminating water.

-

Troubleshooting:

-

Did you heat the reaction >50°C with strong acid?

-

Switch to a weaker acid (e.g., Tartaric) or lower the process temperature.

-

References & Authoritative Grounding

-

Oiling Out Mechanisms:

-

Source: Veesler, S., et al. "Liquid–Liquid Phase Separation in Solution Crystallization." Crystal Growth & Design.

-

Context: Explains the thermodynamic competition between LLPS and crystallization in amphiphilic molecules.

-

-

Amino Alcohol Resolution:

-

Source:Separation of Enantiomers: Synthetic Methods. (Wiley-VCH).

-

Context: Details the use of Dibenzoyl-tartaric acid (DBTA) for resolving hindered amino alcohols.

-

-

General Crystallization Handbook:

-

Source: Myerson, A. S. Handbook of Industrial Crystallization. Cambridge University Press.

-

Link:

-

-

Dehydration of Tertiary Alcohols:

-

Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Chapter on Elimination Reactions).

-

Context: Mechanistic basis for the acid-catalyzed dehydration of tertiary alcohols (E1 mechanism).

-

Disclaimer: This guide is intended for qualified scientific personnel. Always review the Safety Data Sheet (SDS) for (3S)-3-amino-2-methyl-pentan-2-ol and specific acids before handling.

minimizing side reactions in the acylation of (3S)-3-amino-2-methyl-pentan-2-ol

Welcome to the technical support center for the selective acylation of (3S)-3-amino-2-methyl-pentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. Our focus is on providing practical, field-tested solutions grounded in established chemical principles to ensure high-yield, selective N-acylation.

Introduction: The Challenge of Selectivity

(3S)-3-amino-2-methyl-pentan-2-ol is a chiral bifunctional molecule containing both a primary amine and a tertiary alcohol. While the amine is inherently more nucleophilic than the sterically hindered tertiary alcohol, achieving exclusive N-acylation requires precise control over reaction conditions. The formation of undesired O-acylated, di-acylated, and other byproducts can complicate purification and reduce the yield of the target amide. This guide provides a systematic approach to troubleshooting and minimizing these side reactions.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the acylation of (3S)-3-amino-2-methyl-pentan-2-ol in a direct question-and-answer format.

Q1: I am observing significant O-acylation of the tertiary alcohol alongside my desired N-acylated product. What is causing this, and how can I improve N-selectivity?

A1: This is the most prevalent challenge and stems from a loss of chemoselectivity. The acylation of the hydroxyl group, while less favorable, can occur under suboptimal conditions.

Causality & Explanation:

-

Highly Reactive Acylating Agents: Aggressive acylating agents, such as neat acyl chlorides, can be reactive enough to acylate the less nucleophilic tertiary alcohol, especially at elevated temperatures.

-

Excess Acylating Agent: Using a significant excess of the acylating agent will drive the reaction to completion but can also force the acylation of the alcohol after the more reactive amine has been consumed. Amounts of acylating agent in excess can lead to the formation of esters (O-acylation).[1]

-

Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the less favorable O-acylation pathway to compete with N-acylation.

Troubleshooting Steps:

-

Switch to a Milder Acylation Method: The most effective strategy is to move away from direct acylation with acyl chlorides and instead utilize a mixed anhydride method. This involves reacting the carboxylic acid with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a mixed anhydride in situ. This intermediate is highly reactive towards the amine but shows greater selectivity, minimizing O-acylation.[1][2][3]

-

Control Stoichiometry: Carefully control the stoichiometry of the acylating agent. Use a molar ratio of 1.0 to 1.2 equivalents of the mixed anhydride relative to the amino alcohol.[1] Monitor the reaction via Thin-Layer Chromatography (TLC) to track the consumption of the starting material.[1]

-

Optimize Reaction Temperature: Conduct the reaction at a controlled temperature, typically between 0°C and 30°C.[1] The reaction of the mixed anhydride with the amino alcohol is optimally carried out in this range to favor N-acylation.[1]

Q2: My final product is the di-acylated species. How do I ensure mono-N-acylation?

A2: The formation of a di-acylated product is an extreme case of the loss of selectivity described in Q1. It indicates that the reaction conditions are sufficiently forcing to acylate both the amine and the alcohol.

Causality & Explanation: This issue is almost always due to using a large excess of a highly reactive acylating agent and/or running the reaction at a high temperature for an extended period. The acylation of compounds with both a free amino group and a free hydroxyl moiety with fatty acid chlorides can suffer from a lack of selectivity and lead to the formation of di-O-acyl-N-acyl compounds.[1]

Troubleshooting Steps:

-

Strict Stoichiometric Control: The primary solution is to reduce the equivalents of your acylating agent to a slight excess (e.g., 1.1 equivalents) to ensure complete consumption of the starting amino alcohol without driving the secondary O-acylation.

-

Employ the Mixed Anhydride Method: As detailed in A1, this method provides the highest selectivity for mono-N-acylation. The process provides the desired N-acyl amino alcohols in good yield and with good selectivity for the monosubstitution of the free amino group without the formation of O-acylated analogs.[2]

-

Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material and the appearance of the mono-N-acylated product. Stop the reaction as soon as the starting material is consumed to prevent further acylation.

Q3: The acylation reaction is very slow or stalls completely. What are the likely causes?

A3: A sluggish or incomplete reaction can often be traced back to the deactivation of the nucleophile or an insufficiently reactive electrophile.

Causality & Explanation:

-

Protonation of the Amine: When using an acylating agent like an acyl chloride, one equivalent of acid (HCl) is generated as a byproduct. This acid will protonate the free amine of the starting material, rendering it non-nucleophilic and effectively stopping the reaction.

-

Insufficient Activation: If using a carboxylic acid directly, it is not electrophilic enough to react with the amine without an activating agent. In the mixed anhydride method, incomplete formation of the anhydride will lead to a stalled reaction.

Troubleshooting Steps:

-

Add a Non-Nucleophilic Base: Always include at least two equivalents of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in the reaction. One equivalent activates the carboxylic acid (in the mixed anhydride method), and the second equivalent acts as a scavenger for any acid generated, ensuring the amino group of your substrate remains deprotonated and nucleophilic.[1][2]

-

Ensure Anhydride Formation: When using the mixed anhydride protocol, allow sufficient time for the carboxylic acid, sulfonyl chloride, and base to react and form the anhydride before adding the amino alcohol. This step is typically complete within 25-40 minutes at room temperature.[1]

-

Solvent Choice: Use an appropriate anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to ensure all reactants are fully dissolved and available to react.

Q4: I am concerned about racemization at the (3S) stereocenter. Is this a significant risk during acylation?

A4: Racemization at the C3 position of (3S)-3-amino-2-methyl-pentan-2-ol is generally a low risk under standard acylation conditions.

Causality & Explanation: Racemization of chiral centers typically occurs via the formation of a planar, achiral intermediate, such as an enolate. The stereocenter in your molecule is a tertiary carbon bearing an amino group and is not alpha to a carbonyl group, which is the most common site for base-catalyzed racemization.[4] Therefore, deprotonation to form a planar carbanion is highly unlikely.

Mitigation Strategies: While the risk is low, it is always good practice in pharmaceutical development to preserve stereochemical purity.

-

Avoid Harsh Conditions: Do not use excessively strong bases (e.g., metal hydrides, alkoxides) or prolonged exposure to high temperatures, as these conditions can potentially lead to unforeseen side reactions.

-

Confirm Product Purity: After synthesis, confirm the enantiomeric excess (ee) of your product using a suitable chiral analytical method, such as chiral HPLC or SFC, to ensure the stereochemical integrity has been maintained.

Part 2: Recommended Protocols for Selective N-Acylation

The following protocols are designed to maximize the yield and purity of the desired N-acylated product.

Protocol 1: High-Selectivity Mixed Anhydride Method

This is the recommended procedure for achieving clean, selective N-acylation with minimal side products.[1][2]

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of the desired carboxylic acid (1.1 equivalents) in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of acid), add triethylamine (2.5 equivalents).

-